molecular formula C6H8N2O3 B188462 1,3-Dimethylbarbituric acid CAS No. 769-42-6

1,3-Dimethylbarbituric acid

Cat. No.: B188462
CAS No.: 769-42-6
M. Wt: 156.14 g/mol
InChI Key: VVSASNKOFCZVES-UHFFFAOYSA-N
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Description

1,3-Dimethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two methyl groups at the 1 and 3 positions of the pyrimidine ring. This compound is known for its crystalline structure, which can appear white, cream, or pale yellow. It is soluble in hot water and has a melting point of approximately 121-123°C .

Scientific Research Applications

Organic Synthesis

1,3-Dimethylbarbituric acid is utilized in the synthesis of various organic compounds. Its versatility as a building block is evident in the following applications:

  • Synthesis of Isochromene Pyrimidinedione Derivatives : It plays a crucial role in the enantioselective synthesis of complex isochromene pyrimidinedione derivatives. This process typically involves a one-pot Michael-Knoevenagel condensation followed by an inverse-electron-demand hetero-Diels-Alder reaction, allowing for the formation of compounds with multiple stereocenters .
  • Formation of Furo[2,3-d]pyrimidine Derivatives : The compound is also used in synthesizing 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives. This synthesis employs various catalytic methods to enhance yield and selectivity .

Catalytic Applications

This compound serves as an effective catalyst in several chemical reactions:

  • Knoevenagel Condensation : It acts as a catalyst in the Knoevenagel condensation reaction involving aromatic aldehydes. This reaction is significant for forming carbon-carbon bonds in organic synthesis .
  • Microwave-Assisted Functionalization : The compound facilitates microwave-promoted indirect functionalization of alcohols through spirocyclization processes. This method showcases its utility in modern synthetic methodologies that enhance reaction rates and yields .

Analytical Chemistry

In analytical chemistry, this compound has been explored for its potential in NMR spectroscopy:

  • NMR Spectroscopy Studies : Research has demonstrated its application in studying acid-base equilibria using carbon-13 NMR spectroscopy. This technique aids in understanding the behavior of the compound in different solvent systems and concentrations .

Case Study 1: Enantioselective Synthesis

A study published in 2022 highlighted the use of this compound in synthesizing novel spirobicyclic compounds through consecutive Michael additions to crossed conjugated aldol adducts. The research documented the reaction conditions and yields, showcasing the compound's effectiveness as a nucleophile in complex organic transformations .

Case Study 2: Solid-Gas Reactions

Another investigation focused on solid-gas reactions between this compound and various amines. The study characterized several products formed through these reactions using spectroscopic techniques, revealing insights into the reactivity and potential applications of this compound in solid-state chemistry .

Data Table: Summary of Applications

Application AreaDescriptionKey Reactions/Processes
Organic SynthesisBuilding block for complex organic moleculesEnantioselective synthesis, Michael-Knoevenagel condensation
CatalysisCatalyst for carbon-carbon bond formationKnoevenagel condensation, microwave-assisted reactions
Analytical ChemistryUsed in NMR studies to investigate equilibriaCarbon-13 NMR spectroscopy

Biological Activity

1,3-Dimethylbarbituric acid is a derivative of barbituric acid, a compound known for its sedative and anticonvulsant properties. This article focuses on the biological activities of this compound, particularly its inhibitory effects on urease and its potential applications in medicinal chemistry.

This compound has the chemical formula C₇H₈N₂O₃ and is characterized by its two methyl groups attached to the nitrogen atoms in the barbituric acid structure. This modification alters its biological activity compared to other barbiturates.

Urease Inhibition

Recent studies have highlighted the potential of this compound as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various physiological processes and diseases, including urinary tract infections and kidney stones.

  • Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit significant urease inhibitory activity. For example, one study reported that certain synthesized compounds containing the 1,3-dimethylbarbituric moiety showed up to 36.2-fold higher inhibitory potency than standard inhibitors like thiourea .
  • Mechanism of Action : The inhibition mechanism involves interaction with key residues in the active site of urease. Molecular docking studies indicated that compounds derived from this compound form hydrogen bonds and salt bridges with critical amino acids such as His492 and Arg609, effectively blocking substrate access to the enzyme .

Other Biological Activities

While urease inhibition is a primary focus, other biological activities associated with this compound include:

  • Antioxidant Properties : Some studies suggest that barbiturate derivatives may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress in various diseases .
  • Antimicrobial Activity : There is emerging evidence that certain derivatives exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Synthesis and Evaluation of Urease Inhibitors :
    • Researchers synthesized a series of compounds incorporating this compound and evaluated their urease inhibitory activity. The most potent compound demonstrated an IC50 value of approximately 0.82 µM .
  • Electrochemical Studies :
    • A study investigated the electrochemical behavior of this compound as a nucleophile in reactions with various substrates. The findings indicated its potential utility in organic synthesis and drug development .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Effect IC50 Value (µM) Reference
Urease InhibitionUrease enzyme0.82
Antioxidant ActivityOxidative stress markersNot specified
Antimicrobial ActivityVarious pathogensNot specified

Q & A

Basic Research Questions

Q. How is 1,3-Dimethylbarbituric acid synthesized, and what are the key characterization techniques?

  • Answer: The compound is synthesized via condensation reactions using alkyl/aryl isocyanides and pyridinecarbaldehydes in dichloromethane, yielding heterocyclic derivatives . Characterization employs single-crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy to confirm molecular structure and purity .

Q. What role does this compound play in organic synthesis?

  • Answer: It acts as a nucleophile in asymmetric Michael addition reactions with β-nitroalkenes, catalyzed by chiral squaric amides, producing enantioselective adducts (43–90% ee) . It also participates in electrochemical oxidations to synthesize dispiropyrimidine derivatives via ECEC pathways .

Q. What are the thermodynamic properties of this compound?

  • Answer: Experimental and computational thermochemical studies determine its standard molar enthalpy of formation in the gas phase (298.15 K) and solvation energy, critical for stability assessments in drug design .

Q. What analytical methods are used for quantifying this compound in biological samples?

  • Answer: UV/vis spectroscopy and optimized K-nig reaction protocols using isonicotinic acid enable quantification in plasma and urine. Chromatographic techniques (e.g., GC-ECD) detect pg-level concentrations .

Advanced Research Questions

Q. How do structural modifications affect the biological activity of this compound derivatives?

  • Answer: QSAR models identify key descriptors (e.g., HOMO energy, log P, dipole moment) influencing antiproliferative activity. Modifications at the ketone (C=O) and amine (N-CH3) groups enhance selectivity for cancer targets .

Q. What computational methods are used to model interactions of this compound with biological targets?

  • Answer: Molecular docking predicts binding to CD36, a fatty acid transporter overexpressed in prostate cancer. Hybrid derivatives (e.g., stearic acid conjugates) show IC50 values of 1.43–43.43 μM in LNCaP cells, validated via in vitro FA uptake inhibition assays .

Q. How does electrochemical oxidation of this compound contribute to synthesizing novel derivatives?

  • Answer: Cyclic voltammetry and controlled-potential coulometry reveal ECEC mechanisms, enabling Michael addition with catechols to form dispiropyrimidines. Optimized electrolysis yields products with >80% purity .

Q. What is the role of this compound in developing nonlinear optical (NLO) materials?

  • Answer: Crystal engineering with phenanthrolinium or tryptophan complexes enhances hyperpolarizability. DFT calculations and IR-LD spectroscopy validate NLO-phore potential, with UV/vis profiles showing broad absorption bands .

Q. Methodological Considerations

  • Synthesis Optimization: Use sodium enolate intermediates to improve yields (70–95%) in spirocyclization reactions with allenes .
  • Electrochemical Studies: Employ boron-doped diamond electrodes for stable voltammetric analysis of trimipramine interactions .
  • Crystallography: Analyze energy frameworks (electrostatic, dispersion) to predict packing efficiency and stability of acetylated derivatives .

Q. Data Contradictions

  • Antiproliferative vs. FA Uptake Effects: While some hybrids inhibit cancer cell proliferation (IC50 < 5 μM), others show stronger FA uptake blockade (IC50 4.96–17.00 μM), suggesting independent mechanisms .

Properties

IUPAC Name

1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSASNKOFCZVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061115
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

769-42-6
Record name Dimethylbarbituric acid
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Record name 1,3-Dimethylbarbituric acid
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Record name 1,3-Dimethylbarbituric acid
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-
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Record name 1,3-dimethylbarbituric acid
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Synthesis routes and methods I

Procedure details

276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid were dissolved in 600 ml of glacial acetic acid at 60° to 70° C. To the solution was added 1250 ml of acetic anhydride and the temperature was gradually raised to 90° C. After stirring for 6 hours, the reaction mixture was allowed to stand at room temperature overnight and the glacial acetic acid and acetic anhydride were distilled off under reduced pressure. The residue was poured into 500 ml of ethanol while it was still hot, the crystals thus-deposited were collected by filtration and refluxed by heating in a mixture of 380 ml of concentrated hydrochloric acid and 400 ml of water for 2 hours. The mixture was allowed to stand under cooling with ice for 6 hours, the crystals thus-deposited were collected by filtration and washed with a small amount of ethanol to obtain 360 g of 1,3-dimethylbarbituric acid. Yield: 73%, Melting Point: 124° to 125° C.
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

That is, 276 g (3.14 moles) of 1,3-dimethylurea and 376 g (3.62 moles) of malonic acid were dissolved in 600 ml of glacial acetic acid at 60° to 70° C., and then, after adding thereto 1250 ml of acetic anhydride, the temperature of the mixture was gradually increased to 90° C. Then, after stirring the mixture for 6 hours at the same temperature, the reaction mixture was allowed to stand overnight at room temperature and glacial acetic acid and acetic anhydride were distilled off under reduced pressure. The residue thus formed was added to 500 ml of ethanol while still hot and the crystals thus precipitated were collected by filtration, heat-refluxed for 2 hours with 380 ml of concentrated hydrochloric acid and 400 ml of water, and then allowed to stand for 6 hours under ice-cooling. The crystals thus precipitated were collected by filtration and washed with a small amount of ethanol to provide 360 g of 1,3-dimethylbarbituric acid.
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1250 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In 600 ml of glacial acetic acid were dissolved 276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid at 60° to 70° C. To the solution was added 1,250 ml of acetic anhydride, followed by elevating the temperature gradually up to 90° C. After stirring for 6 hours, the mixture was allowed to stand at room temperature overnight, and then the glacial acetic acid and acetic anhydride were removed by distillation under reduced pressure. The residue, while hot, was poured into 500 ml of ethanol, and the precipitated crystals were collected by filtration. The crystals were heat-refluxed in 380 ml of concentrated hydrochloric acid and 400 ml of water for 2 hours and then allowed to stand for 6 hours under ice-cooling. The precipitated crystals were collected by filtration and washed with a small amount of ethanol to obtain 360 g (73%) of 1,3-dimethylbarbituric acid having a melting point of 124° to 125° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step Two
Quantity
376 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1,3-Dimethylbarbituric acid
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1,3-Dimethylbarbituric acid
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1,3-Dimethylbarbituric acid
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1,3-Dimethylbarbituric acid
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1,3-Dimethylbarbituric acid
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1,3-Dimethylbarbituric acid

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